FGIN-1-27

描述

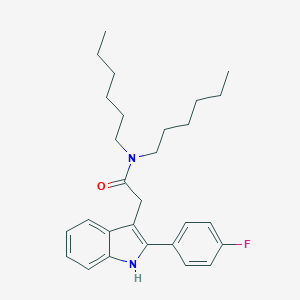

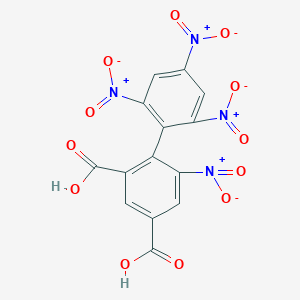

N,N-Dihexyl-2-(4-fluorophenyl)indole-3-acetamide (DFIA) is a synthetic compound that has been studied for its potential applications in the field of scientific research. DFIA is a member of the indole family of compounds, which are known for their ability to bind to a variety of biological targets. DFIA has been studied for its ability to interact with a variety of proteins, peptides, and other biological molecules, making it a valuable tool in the field of scientific research.

科学研究应用

FGIN-1-27 应用的综合分析

This compound,也被称为 N,N-二己基-2-(4-氟苯基)吲哚-3-乙酰胺,是一种在科学研究中具有多种应用的合成化合物。以下是对六种独特应用的详细分析,每个应用都有自己专门的部分。

抗焦虑作用和神经类固醇生成:This compound 因其作为 18 kDa 转运蛋白 (TSPO) 的激动剂配体而被认可,该蛋白参与将胆固醇从细胞内储存部位转运到线粒体 . 作为 TSPO 配体,它促进神经活性类固醇如孕烯醇酮的产生,表现出强烈的抗焦虑作用 . 这项应用在焦虑症的研究和抗焦虑治疗的开发中具有重要意义。

抗黑色素生成活性:在皮肤病学领域,据报道 this compound 抑制黑色素生成。 它调节各种途径,如蛋白激酶 A/cAMP 反应元件结合蛋白、蛋白激酶 C-β 和丝裂原活化蛋白激酶,从而导致黑色素合成减少 . 这种特性对于开发更安全的皮肤美白剂和研究色素沉着障碍特别有用。

类固醇生成增强:This compound 增强类固醇生成的能力在内分泌学领域引起了极大的兴趣。 通过增强神经活性类固醇的产生,它在治疗与类固醇缺乏相关的疾病方面具有潜在的应用 .

连续流动合成:化合物的合成过程本身已成为研究的课题。已经开发出一种 this compound 的连续流动合成方法,该方法比传统的间歇式工艺更具可扩展性和安全性。 这种方法对可能没有丰富化学合成经验的生物学家或生物化学家特别有利 .

促凋亡特性:This compound 已表现出促凋亡活性,这可用于癌症研究。 了解它如何诱导凋亡可以帮助开发新的癌症疗法 .

无羊膜动物的红血球生成:研究表明,this compound 作为 18 kDa 转运蛋白 (TSPO) 的激动剂,与无羊膜动物的红血球生成有关。 这项应用与红血球形成和相关疾病的研究有关 .

作用机制

Target of Action

FGIN-1-27 acts as a high-affinity agonist of the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor . TSPO is a cholesterol transporter from intracellular stores into mitochondria .

Mode of Action

This compound binds specifically and with high affinity to the TSPO on mitochondrial membranes . This binding induces the production of neurosteroids, which modulate GABA receptors . The EC50 for the increase in production of pregnenolone in glial cells is 3 nM .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits melanogenesis by regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase pathways . Once these pathways are suppressed, it decreases the expression of MITF, tyrosinase, TRP-1, TRP-2, and inhibits the tyrosinase activity, finally inhibiting melanogenesis .

Pharmacokinetics

The compound is frequently used in biological research, suggesting that it has suitable bioavailability for in vitro and in vivo studies .

Result of Action

This compound has demonstrated pro-apoptotic, anti-anxiety, and steroidogenic activity in various studies . It significantly inhibits melanogenesis without cellular toxicity . In vivo experiments have shown that this compound inhibits the body pigmentation of zebrafish and reduces UVB-induced hyperpigmentation in guinea pig skin .

Action Environment

The compound’s effects have been studied in various in vitro and in vivo environments, suggesting that it is stable and effective under a range of conditions .

属性

IUPAC Name |

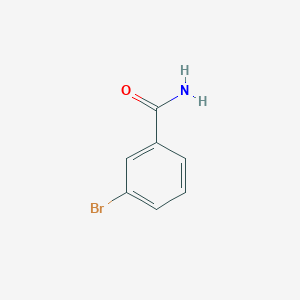

2-[2-(4-fluorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37FN2O/c1-3-5-7-11-19-31(20-12-8-6-4-2)27(32)21-25-24-13-9-10-14-26(24)30-28(25)22-15-17-23(29)18-16-22/h9-10,13-18,30H,3-8,11-12,19-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWXAQFLTSBUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCCCCC)C(=O)CC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162141 | |

| Record name | 2-(4-Fluorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142720-24-9 | |

| Record name | 2-(4-Fluorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142720-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-di-n-hexyl-2-(4-fluorophenyl)indole-3-acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142720249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Fluorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B114324.png)

![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B114335.png)

![1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B114356.png)